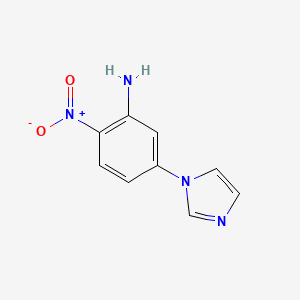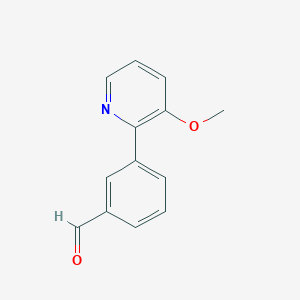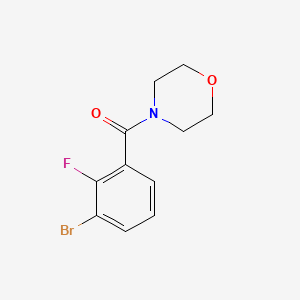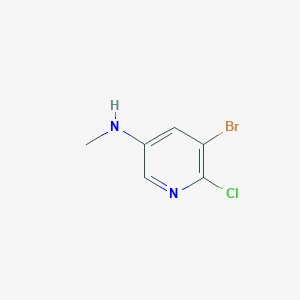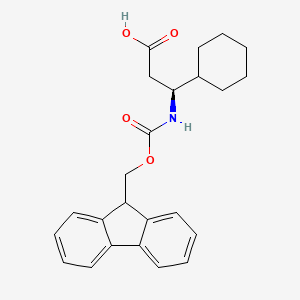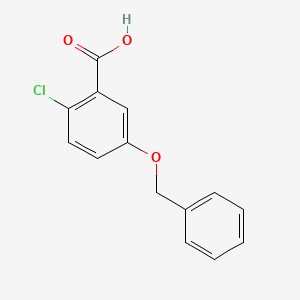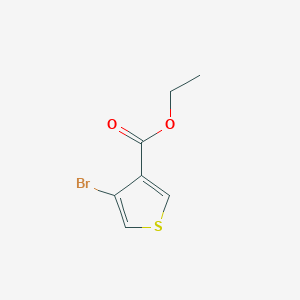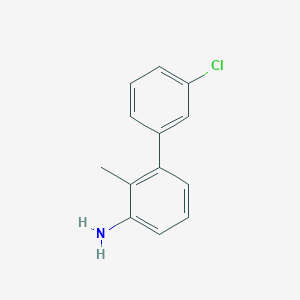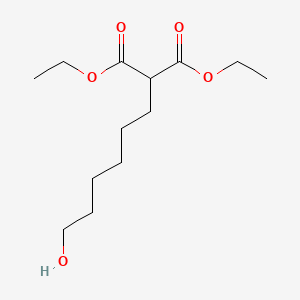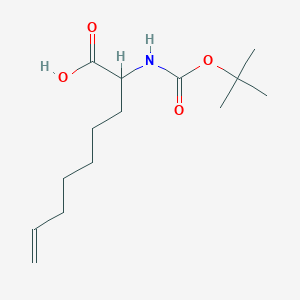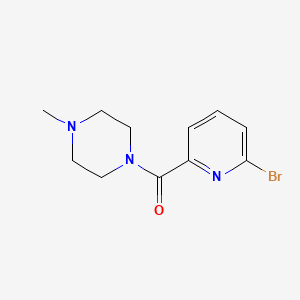
(6-Bromopyridin-2-YL)(4-methylpiperazin-1-YL)methanone
Overview
Description
(6-Bromopyridin-2-YL)(4-methylpiperazin-1-YL)methanone: is a chemical compound that features a bromopyridine moiety linked to a methylpiperazine group via a methanone bridge
Preparation Methods
The synthesis of (6-Bromopyridin-2-YL)(4-methylpiperazin-1-YL)methanone typically involves the following steps:
Starting Materials: The synthesis begins with 6-bromopyridine and 4-methylpiperazine.
Reaction Conditions: The reaction is carried out in the presence of a suitable base, such as potassium carbonate, and a solvent like dimethylformamide (DMF).
Procedure: The 6-bromopyridine is reacted with 4-methylpiperazine under reflux conditions to form the desired product.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Chemical Reactions Analysis
(6-Bromopyridin-2-YL)(4-methylpiperazin-1-YL)methanone: undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form N-oxides or reduction to remove the bromine atom.
Common Reagents and Conditions: Typical reagents include sodium hydride for deprotonation, and palladium catalysts for cross-coupling reactions. Conditions often involve elevated temperatures and inert atmospheres.
Major Products: Depending on the reaction, products can include substituted pyridines, N-oxides, or dehalogenated derivatives.
Scientific Research Applications
(6-Bromopyridin-2-YL)(4-methylpiperazin-1-YL)methanone: has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.
Biological Studies: The compound is employed in the study of enzyme inhibitors and receptor modulators.
Material Science: It is utilized in the development of novel materials with specific electronic or optical properties.
Industrial Applications: The compound finds use in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of (6-Bromopyridin-2-YL)(4-methylpiperazin-1-YL)methanone involves its interaction with specific molecular targets:
Molecular Targets: It can bind to various enzymes and receptors, modulating their activity.
Pathways Involved: The compound may influence signaling pathways related to neurotransmission, inflammation, or cell proliferation.
Effects: By binding to its targets, the compound can alter physiological processes, leading to therapeutic effects or biological responses.
Comparison with Similar Compounds
(6-Bromopyridin-2-YL)(4-methylpiperazin-1-YL)methanone: can be compared with similar compounds to highlight its uniqueness:
Similar Compounds: Examples include (5-Bromopyridin-2-YL)(4-methylpiperazin-1-YL)methanone and (6-Bromopyridin-2-YL)(1-methylpiperidin-4-YL)methanone
Uniqueness: The specific substitution pattern and functional groups in this compound confer unique chemical and biological properties, making it distinct from its analogs.
Properties
IUPAC Name |
(6-bromopyridin-2-yl)-(4-methylpiperazin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrN3O/c1-14-5-7-15(8-6-14)11(16)9-3-2-4-10(12)13-9/h2-4H,5-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULWZGVVQFCKMLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2=NC(=CC=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-Methyl-4-(trifluoromethyl)phenyl]ethan-1-amine](/img/structure/B8014561.png)
